molecular formula C15H20O5S B3074927 Methyl 4-(tosyloxy)cyclohexanecarboxylate CAS No. 102437-03-6

Methyl 4-(tosyloxy)cyclohexanecarboxylate

Cat. No.: B3074927
CAS No.: 102437-03-6
M. Wt: 312.4 g/mol
InChI Key: MRURBGOWLIFKTQ-UHFFFAOYSA-N
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Description

Methyl 4-(tosyloxy)cyclohexanecarboxylate: is an organic compound with the molecular formula C15H20O5S . It is a derivative of cyclohexanecarboxylate, where a methyl ester group is attached to the carboxylate and a tosyloxy group is attached to the cyclohexane ring. This compound is often used in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(tosyloxy)cyclohexanecarboxylate can be synthesized through the esterification of 4-(tosyloxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

  • Substituted cyclohexanecarboxylates
  • Cyclohexanol derivatives
  • Cyclohexanone derivatives

Scientific Research Applications

Chemistry: Methyl 4-(tosyloxy)cyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Industry: In the chemical industry, this compound is used in the production of polymers and specialty chemicals. Its functional groups allow for modifications that enhance the properties of the final products .

Mechanism of Action

The mechanism of action of methyl 4-(tosyloxy)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols . These reactions are mediated by various enzymes and chemical reagents, depending on the specific application.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-11-3-9-14(10-4-11)21(17,18)20-13-7-5-12(6-8-13)15(16)19-2/h3-4,9-10,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURBGOWLIFKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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